molecular formula C15H17N3O3S B2402628 N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-62-5

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2402628
CAS RN: 905691-62-5
M. Wt: 319.38
InChI Key: UMFWOYMVHFCKPW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a known inhibitor of a specific protein known as dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides, a crucial component of DNA and RNA.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar compounds has highlighted the importance of their crystal structures and molecular interactions. Studies have shown that certain acetamides exhibit folded conformations about the methylene C atom of the thioacetamide bridge, leading to specific intramolecular N—H⋯N hydrogen bond formations that stabilize these conformations. Such structural insights are crucial for understanding the compound's reactivity and potential interactions in biological systems or as part of larger molecular assemblies (Subasri et al., 2016).

Antitumor and Antimicrobial Applications

Several derivatives of compounds structurally related to N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide have shown potent anticancer activity against various human cancer cell lines. For instance, novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibited marked growth inhibition, highlighting the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017). Furthermore, novel sulfa drug derivatives have been synthesized and evaluated for their antibacterial activities, indicating the versatility of such compounds in combating microbial infections (Abdel‐Hafez et al., 2018).

Glutaminase Inhibition for Cancer Treatment

The design and synthesis of analogs to similar compounds have been explored as potential glutaminase inhibitors, a promising approach for cancer treatment. One study found that certain analogs retained the potency of known inhibitors, suggesting their potential in developing more efficacious cancer therapies (Shukla et al., 2012).

Computational and Pharmacological Evaluations

Computational and pharmacological evaluations of heterocyclic novel derivatives, including those related to N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, have been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide a comprehensive understanding of the compound's multifaceted biological activities, facilitating the development of targeted therapies (Faheem, 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-12-7-5-4-6-11(12)17-13(19)9-22-14-8-10(2)16-15(20)18-14/h4-8H,3,9H2,1-2H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWOYMVHFCKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

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